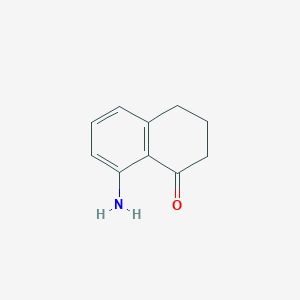

8-Amino-1-tetralone

Übersicht

Beschreibung

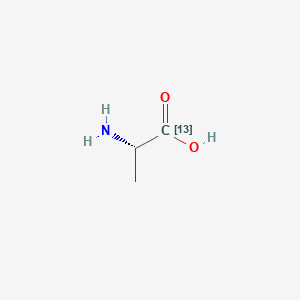

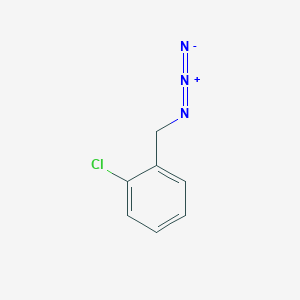

8-Amino-1-tetralone is a heterocyclic organic compound with a molecular formula of C9H9NO. It is a bicyclic compound consisting of a six-membered ring and a four-membered ring fused together. This compound is an important synthetic intermediate and has many biological applications. It is also a key intermediate in the synthesis of many drugs and materials.

Wissenschaftliche Forschungsanwendungen

1. Enhancement of Inhibitory Potency in Chalcone Derivatives

A study by Katila et al. (2019) explored the synthesis of halogenated 1-tetralone or 6-amino-1-tetralone chalcone derivatives. They discovered that introducing an amino moiety to 1-tetralone significantly increased its inhibitory potency against ROS production in LPS-stimulated RAW 264.7 macrophages, highlighting the potential use of 8-amino-1-tetralone in the field of bioorganic chemistry (Katila et al., 2019).

2. Biological Activity in Plant Hormone Analogues

Nyangulu et al. (2006) conducted research on tetralone analogues of the plant hormone abscisic acid (ABA). These analogues, synthesized from 1-tetralone, demonstrated enhanced biological activity in plants, suggesting a potential application of this compound in agricultural and botanical research (Nyangulu et al., 2006).

3. Selective Inhibition of Aminopeptidase

Research by Schalk et al. (1994) focused on derivatives of 3-amino-2-tetralone as selective inhibitors of aminopeptidase-M, a membrane-bound zinc-dependent enzyme. This study suggests the potential application of this compound in developing selective enzyme inhibitors (Schalk et al., 1994).

4. Organocatalysts in Asymmetric Aldol Synthesis

Lee et al. (2018) investigated a new type of primary amino aromatic Tf-amide organocatalyst prepared from this compound. Their findings indicate that this compound could be valuable in green chemistry applications, particularly in asymmetric aldol and Mannich reactions (Lee et al., 2018).

Wirkmechanismus

Target of Action

It is known that chalcones, a class of compounds to which 8-amino-1-tetralone belongs, have a broad spectrum of biological activities, including antimicrobial, anticancer, cytotoxic, antioxidative, anti-inflammatory, and antiviral effects .

Mode of Action

It’s worth noting that chalcones, in general, are known to interact with various biological targets due to their α,β-unsaturated carbonyl system, which is highly electrophilic . This allows them to undergo various chemical reactions, contributing to their diverse biological activities.

Safety and Hazards

Zukünftige Richtungen

Substituted tetralones, like 8-Amino-1-tetralone, have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds, pharmaceuticals along with biological activities . They have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity . Therefore, the future directions of this compound could involve further exploration of its potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

8-Amino-1-tetralone plays a significant role in biochemical reactions, particularly in the inhibition of reactive oxygen species (ROS) production. It interacts with various enzymes and proteins, including monoamine oxidase (MAO) and other biomolecules involved in oxidative stress responses . The amino moiety at the sixth position of 1-tetralone chalcones is crucial for its ROS inhibitory potency . Additionally, this compound has been studied for its hepatoprotective ability, showing promising results compared to standard hepatoprotective drugs .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit the cell cycle in human erythroleukemic cell lines, such as K562 . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit ROS production in LPS-stimulated RAW 264.7 macrophages, highlighting its potential in reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure-activity relationship reveals that the amino moiety at the sixth position plays a vital role in its ROS inhibitory potency . Additionally, this compound has been studied for its ability to inhibit monoamine oxidase (MAO), with substitution on the 1-tetralone moiety affecting its inhibition potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it maintains its inhibitory effects on ROS production and MAO inhibition over extended periods . Long-term effects on cellular function have also been observed, with this compound demonstrating sustained inhibition of oxidative stress and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, while lower doses maintain its inhibitory effects on ROS production and enzyme activity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including amino acid catabolism. It interacts with enzymes and cofactors that regulate oxidative stress responses and cellular metabolism . The compound’s role in these pathways highlights its potential in modulating metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall activity and function. The compound’s transport and distribution mechanisms are crucial for understanding its biochemical effects and potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

8-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFIZBDOYSOLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464660 | |

| Record name | 8-AMINO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210346-49-9 | |

| Record name | 8-AMINO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

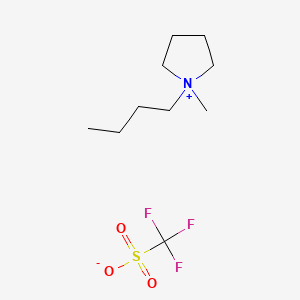

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)